molecular formula C12H25ClN2O3 B2909833 tert-Butyl 4-(1-aminoethyl)-4-hydroxypiperidine-1-carboxylate hydrochloride CAS No. 2228087-89-4

tert-Butyl 4-(1-aminoethyl)-4-hydroxypiperidine-1-carboxylate hydrochloride

Cat. No.: B2909833
CAS No.: 2228087-89-4
M. Wt: 280.79
InChI Key: GTHCESTXYVCZID-UHFFFAOYSA-N
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Description

CAS No.: 2228087-89-4 Molecular Formula: C₁₂H₂₅ClN₂O₃ Molecular Weight: 280.8 g/mol Description: This compound is a hydrochloride salt featuring a piperidine backbone substituted with a hydroxyl group, an aminoethyl group, and a tert-butoxycarbonyl (Boc) protecting group. It serves as a versatile small-molecule scaffold in medicinal chemistry and drug discovery, particularly for synthesizing bioactive molecules targeting neurological and oncological pathways .

Properties

IUPAC Name

tert-butyl 4-(1-aminoethyl)-4-hydroxypiperidine-1-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O3.ClH/c1-9(13)12(16)5-7-14(8-6-12)10(15)17-11(2,3)4;/h9,16H,5-8,13H2,1-4H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTHCESTXYVCZID-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1(CCN(CC1)C(=O)OC(C)(C)C)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H25ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-(1-aminoethyl)-4-hydroxypiperidine-1-carboxylate hydrochloride typically involves multiple steps. One common method starts with the reaction of piperidine with tert-butyl chloroformate to form tert-butyl piperidine-1-carboxylate. This intermediate is then reacted with an appropriate amine to introduce the aminoethyl group. The final step involves hydrolysis to introduce the hydroxyl group and subsequent formation of the hydrochloride salt.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with stringent control of reaction conditions such as temperature, pressure, and pH to ensure high yield and purity. The use of catalysts and specific solvents can also enhance the efficiency of the synthesis process.

Types of Reactions:

  • Oxidation: The hydroxyl group in the compound can be oxidized to form a ketone or aldehyde.

  • Reduction: The amino group can be reduced to form an amine.

  • Substitution: The hydroxyl group can undergo substitution reactions with various reagents.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include chromium(VI) oxide and Dess-Martin periodinane.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Reagents like thionyl chloride (SOCl2) can be used for substitution reactions.

Major Products Formed:

  • Oxidation: Piperidine-4-one derivatives.

  • Reduction: Piperidine-4-amine derivatives.

  • Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

Chemistry: In organic chemistry, tert-Butyl 4-(1-aminoethyl)-4-hydroxypiperidine-1-carboxylate hydrochloride is used as a building block for the synthesis of more complex molecules. Its reactivity with various reagents makes it a versatile intermediate in the construction of pharmaceuticals and other organic compounds.

Biology: This compound can be used in biological research to study enzyme inhibition and protein interactions. Its structural similarity to certain biological molecules allows it to act as a probe or inhibitor in biochemical assays.

Medicine: In pharmaceutical research, this compound is explored for its potential therapeutic effects. It may serve as a precursor for the development of new drugs targeting various diseases.

Industry: The compound is also used in the chemical industry for the synthesis of polymers and other materials. Its unique properties make it suitable for applications in material science and engineering.

Mechanism of Action

The mechanism by which tert-Butyl 4-(1-aminoethyl)-4-hydroxypiperidine-1-carboxylate hydrochloride exerts its effects depends on its specific application. In biochemical assays, it may inhibit enzymes by binding to their active sites, preventing substrate interaction. In drug development, it may interact with molecular targets such as receptors or enzymes, modulating their activity.

Molecular Targets and Pathways:

  • Enzymes: Inhibition of specific enzymes involved in metabolic pathways.

  • Receptors: Binding to receptors to modulate signal transduction pathways.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Piperidine Derivatives with Varied Substituents

Compound Name (CAS No.) Molecular Formula Molecular Weight (g/mol) Key Substituents Physical State Applications/Notes
tert-Butyl 4-amino-4-(pyridin-3-yl)piperidine-1-carboxylate (1707580-61-7) C₁₅H₂₃N₃O₂ 277.36 Pyridinyl, Boc, amine Light yellow solid Intermediate for kinase inhibitors; requires respiratory and eye protection
tert-Butyl 4-(4-cyanophenyl)-3,6-dihydropyridine-1-carboxylate (N/A) C₁₇H₂₀N₂O₂ 292.36 Cyanophenyl, Boc N/A Synthesized via POCl₃/pyridine dehydration; used in PET tracer development
tert-Butyl 4-(4-aminophenoxy)piperidine-1-carboxylate (857048-73-8) C₁₆H₂₄N₂O₃ 292.38 Aminophenoxy, Boc N/A Similarity score 0.79; potential for aryl-amide coupling
tert-Butyl 4-(1-aminoethyl)piperidine-1-carboxylate hydrochloride (1998216-09-3) C₁₂H₂₅ClN₂O₂ 264.79 Aminoethyl, Boc (no hydroxyl) N/A Lower molecular weight due to absence of hydroxyl group; used in peptide mimetics
Key Observations:
  • Hydroxyl Group Impact: The target compound’s hydroxyl group (absent in 1998216-09-3) enhances polarity and hydrogen-bonding capacity, likely improving aqueous solubility compared to non-hydroxylated analogs .
  • Aminoethyl vs.
  • Safety Profiles : While 1707580-61-7 mandates respiratory and eye protection, hazard data for the target compound (2228087-89-4) remains unspecified, though hydrochloride salts generally require careful handling .

Hydrochloride Salts and Pharmacological Relevance

  • It inhibits Rho-associated kinases (ROCK) and is used in cell migration studies. The target compound’s piperidine scaffold may offer distinct conformational flexibility for receptor binding .
  • tert-Butyl 4-amino-4-(trifluoromethyl)piperidine-1-carboxylate hydrochloride (1402047-77-1): Features a trifluoromethyl group (similarity score 0.83), enhancing metabolic stability and lipophilicity. Contrastingly, the target compound’s hydroxyl group balances lipophilicity for CNS permeability .

Biological Activity

tert-Butyl 4-(1-aminoethyl)-4-hydroxypiperidine-1-carboxylate hydrochloride, a compound featuring a piperidine ring with multiple functional groups, has garnered attention in medicinal chemistry and biological research. Its unique structure allows it to interact with various biological targets, making it a candidate for drug development and therapeutic applications.

Chemical Structure

The compound is characterized by the following structural features:

  • Piperidine Ring : A six-membered ring containing one nitrogen atom.
  • tert-Butyl Ester : Provides lipophilicity, enhancing membrane permeability.
  • Aminoethyl Group : Offers potential for interaction with biological receptors.
  • Hydroxyl Group : May participate in hydrogen bonding, influencing binding affinity.

The biological activity of this compound primarily involves its role as an enzyme inhibitor and receptor modulator . It has been shown to interact with specific molecular targets, affecting various biochemical pathways. Notably, it exhibits inhibitory effects on enzymes related to neurodegenerative diseases, such as acetylcholinesterase and β-secretase, which are implicated in Alzheimer's disease pathology.

In Vitro Studies

Research indicates that this compound demonstrates significant protective effects against amyloid beta (Aβ) toxicity in astrocyte cells. In vitro studies have shown:

  • Cell Viability : The compound improved astrocyte cell viability in the presence of Aβ (62.98% viability at 100 µM), compared to untreated controls (43.78% viability) .
  • Cytokine Modulation : Treatment with the compound resulted in reduced levels of pro-inflammatory cytokines like TNF-α, suggesting anti-inflammatory properties .

In Vivo Studies

In vivo investigations have also been conducted to assess the compound's efficacy:

  • In a rat model treated with scopolamine (to induce cognitive deficits), this compound showed moderate protective effects against cognitive decline. However, the results were not statistically significant when compared to established treatments like galantamine .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with similar compounds:

Compound NameMechanism of ActionIC50 / Ki ValuesNotes
M4 (related compound)β-secretase and acetylcholinesterase inhibitorIC50 = 15.4 nM (β-secretase)Moderate protective effect against Aβ toxicity
GalantamineAcetylcholinesterase inhibitorKi = 0.17 µMClinically used for Alzheimer's treatment

Case Studies

Several case studies highlight the therapeutic potential of this compound:

  • Neuroprotection Against Aβ : A study demonstrated that pretreatment with this compound significantly reduced neuroinflammation markers in astrocytes exposed to Aβ .
  • Cognitive Enhancement : In an animal model, the administration of this compound improved memory retention tasks, indicating potential cognitive-enhancing effects .

Chemical Reactions Analysis

Deprotection of the Boc Group

The Boc (tert-butoxycarbonyl) group is cleaved under acidic conditions to yield the free amine. This is critical for further functionalization of the piperidine nitrogen.

Example Reaction:

  • Conditions : Trifluoroacetic acid (TFA) in dichloromethane (DCM) or HCl in dioxane .
  • Product : 4-(1-Aminoethyl)-4-hydroxypiperidine hydrochloride.
  • Mechanism : Acid-catalyzed carbamate cleavage.

Supporting Data :

  • Boc deprotection is a standard step in piperidine chemistry, as seen in the synthesis of 4-hydroxypiperidine derivatives .

Functionalization of the Hydroxyl Group

The tertiary alcohol at position 4 can undergo sulfonation, esterification, or activation for nucleophilic substitution.

a. Sulfonation
Reaction : Treatment with methanesulfonyl chloride (MsCl) in pyridine converts the hydroxyl group into a mesylate, enabling nucleophilic displacement .

  • Conditions : MsCl (1.5 eq.), pyridine, 0°C to RT, 2–16 h .
  • Product : 4-(1-Aminoethyl)-4-mesyloxypiperidine-1-carboxylate tert-butyl ester.

Example Yield :

Reaction StepYieldConditionsSource
Mesylation of 4-hydroxyl91%MsCl, pyridine, RT, 16 h

b. Esterification
Reaction : Acetylation with acetic anhydride forms an acetate ester .

  • Conditions : Acetic anhydride (43 eq.), RT, 72 h .

Reactions of the Primary Amine (Hydrochloride Salt)

The primary amine (as HCl salt) can participate in alkylation, acylation, or reductive amination.

a. Acylation
Reaction : Treatment with acyl chlorides or anhydrides forms amides.

  • Conditions : Acetyl chloride, triethylamine (TEA), THF .
  • Product : N-Acetyl derivative.

b. Reductive Amination
Reaction : Reacting with aldehydes/ketones in the presence of NaBH3CN or NaBH(OAc)3 .

  • Example : Condensation with formaldehyde followed by reduction.

Oxidation of the Hydroxyl Group

Tertiary alcohols are generally resistant to oxidation, but strong oxidants like CrO3 or Swern conditions (oxalyl chloride/DMSO) may convert the hydroxyl to a ketone .

Challenges : Low yields due to steric hindrance.

Nucleophilic Substitution at Activated Hydroxyl

After mesylation, the mesylate group can be displaced by nucleophiles (e.g., thiols, amines) .

Example :

  • Conditions : Thiophenol or 2-mercaptoacetic acid, 45–70°C, 18–30 h .
  • Product : Thioether derivatives.

Key Data :

NucleophileTemperatureTimeYield (Analogous Reaction)Source
2-Mercaptoacetic acid45–70°C24 h~80%

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